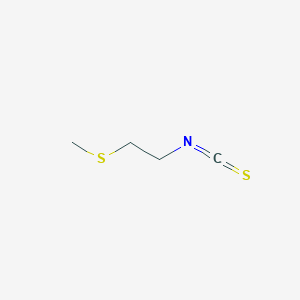

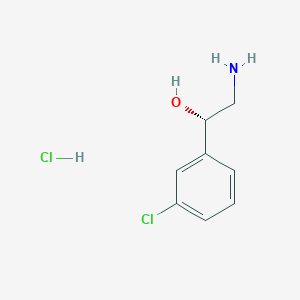

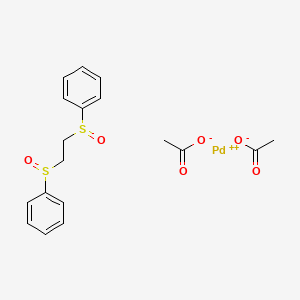

![molecular formula C9H9NO2 B1279936 2-(Benzo[D]isoxazol-3-YL)ethanol CAS No. 57148-90-0](/img/structure/B1279936.png)

2-(Benzo[D]isoxazol-3-YL)ethanol

Vue d'ensemble

Description

2-(Benzo[D]isoxazol-3-YL)ethanol is a compound that can be associated with various chemical reactions and possesses a unique molecular structure. The compound is related to benzo[d]isoxazoles, which have been studied for their reactivity and potential applications in synthesizing novel organic molecules. Although the exact compound is not directly mentioned in the provided papers, the related research gives insights into the chemistry of similar benzo[d]isoxazole derivatives and their properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including environmentally benign and pot-economical methods. For instance, a catalyst-free, one-pot multi-component protocol has been developed for the synthesis of novel benzo[d]imidazo[2,1-b]thiazol-3-yl derivatives using ethanol-PEG-600, which is a green approach that avoids traditional purification methods . Additionally, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions, providing access to polysubstituted molecules . These methods highlight the potential for synthesizing 2-(Benzo[D]isoxazol-3-YL)ethanol through similar green and efficient approaches.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of a benzo[d]thiazole derivative was studied using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction methods, complemented by density functional theory (DFT) calculations . Such studies are crucial for understanding the geometry, vibrational modes, and electronic properties of the molecules, which can be applied to 2-(Benzo[D]isoxazol-3-YL)ethanol.

Chemical Reactions Analysis

Benzo[d]isoxazoles participate in a variety of chemical reactions. They have been found to act as nucleophiles in gold-catalyzed cycloaddition reactions . Additionally, the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine leads to the formation of 2-(isoxazol-4-yl)ethanols . These reactions demonstrate the reactivity of benzo[d]isoxazole derivatives and provide a basis for predicting the chemical behavior of 2-(Benzo[D]isoxazol-3-YL)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be inferred from related compounds. For instance, the synthesis and characterization of benzo[d]thiazole derivatives include analysis of their thermal behavior using TG/DTA thermograms . The acid-base and spectral properties of benzoimidazol-2-yl derivatives have also been investigated, providing insights into their protolytic equilibria and protonation centers . These studies contribute to a deeper understanding of the properties that 2-(Benzo[D]isoxazol-3-YL)ethanol may exhibit.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- 2-(Benzo[D]isoxazol-3-YL)ethanol and related compounds have been utilized in the synthesis of polysubstituted pyrazoles and isoxazoles, important for their potential bioactivity (Chagarovskiy et al., 2016).

- These compounds are also integral in the synthesis of novel alcohols based on benzo[c]phenanthrene moiety, which are evaluated for their cytotoxicity against human carcinoma cell lines (Guédouar et al., 2018).

- Research has explored the formation of triheterocyclic compounds containing isoxazole, along with imidazole and coumarin ring systems, due to their considerable bioactivity (Rajanarendar et al., 2005).

Catalysis and Reaction Development

- Benzo[D]isoxazol-3-YL derivatives have been used in gold-catalyzed cycloaddition reactions, which are significant in the development of new chemical syntheses (Xu et al., 2018).

- The compound has found applications in lipase-catalyzed kinetic resolutions, contributing to advancements in enantioselective synthesis (Toșa et al., 2008).

Photolysis and Photochemical Studies

- Studies have been conducted on the photolysis of 2-(heterocyclyl)isoxazol-5(2H)-ones, with 2-(Benzo[D]isoxazol-3-YL)ethanol derivatives playing a role in understanding the photochemical behavior of these compounds (Prager et al., 1994).

Corrosion Inhibition

- 2-(Benzo[D]isoxazol-3-YL)ethanol derivatives have been investigated for their potential as corrosion inhibitors, an important application in industrial chemistry (Afzalkhah et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKKOJQAYUCNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483880 | |

| Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[D]isoxazol-3-YL)ethanol | |

CAS RN |

57148-90-0 | |

| Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-benzoxazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

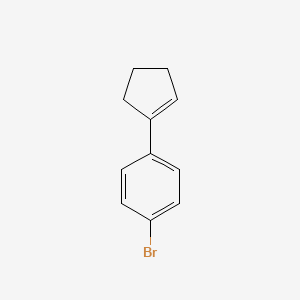

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)